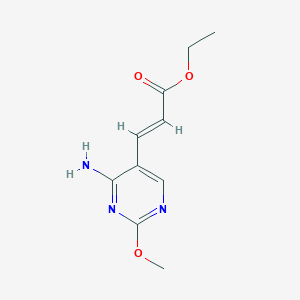
2-Propenoic acid, 3-(4-amino-2-methoxy-5-pyrimidinyl)-, ethyl ester, (2E)-
描述
2-Propenoic acid, 3-(4-amino-2-methoxy-5-pyrimidinyl)-, ethyl ester, (2E)- is a synthetic organic compound with a complex structure It is characterized by the presence of a propenoic acid moiety linked to a pyrimidinyl group, which is further substituted with an amino and a methoxy group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propenoic acid, 3-(4-amino-2-methoxy-5-pyrimidinyl)-, ethyl ester, (2E)- typically involves the reaction of 3-(4-amino-2-methoxy-5-pyrimidinyl)acrylic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then cooled, and the product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: On an industrial scale, the production
生物活性
2-Propenoic acid, 3-(4-amino-2-methoxy-5-pyrimidinyl)-, ethyl ester, (2E)- is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its biological activity, supported by research findings and data tables.
- Molecular Formula : CHNO
- Molecular Weight : 223.23 g/mol
- CAS Number : 959616-57-0
Biological Activity Overview
Research indicates that compounds similar to 2-Propenoic acid derivatives exhibit a range of biological activities, including antimicrobial, anticancer, and antiviral properties. The pyrimidine moiety is often linked to various therapeutic effects.
Antimicrobial Activity
Recent studies have demonstrated that pyrimidine derivatives possess notable antibacterial properties. For instance:
- Activity against Gram-positive bacteria : Derivatives of pyrimidines have shown effective inhibition against strains such as Staphylococcus aureus and Streptococcus pneumoniae, with Minimum Inhibitory Concentrations (MICs) ranging from 0.25 to 1 μg/mL .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Pyrimidine Derivative A | S. aureus | 0.5 |
| Pyrimidine Derivative B | S. pneumoniae | 0.75 |
Anticancer Activity
Pyrimidine-based compounds have also been investigated for their anticancer properties. The following case studies highlight the efficacy of similar compounds:
- EGFR Inhibition : A related compound exhibited significant inhibition of EGFR phosphorylation and induced apoptosis in cancer cell lines resistant to conventional therapies. This suggests a potential role in targeted cancer therapy .
- Cell Cycle Arrest : Studies indicated that certain pyrimidine derivatives can arrest the cell cycle at the G2/M phase in cancer cells, leading to reduced cell proliferation .
Antiviral Activity
Emerging research indicates that pyrimidine derivatives may also possess antiviral properties:
- Influenza Virus : A study found that a closely related compound significantly reduced viral loads in infected mice and improved survival rates when administered orally .
Safety and Toxicity Studies
Safety profiles are crucial for evaluating the therapeutic potential of any compound:
属性
IUPAC Name |
ethyl (E)-3-(4-amino-2-methoxypyrimidin-5-yl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-3-16-8(14)5-4-7-6-12-10(15-2)13-9(7)11/h4-6H,3H2,1-2H3,(H2,11,12,13)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRSKLLGJWTBFZ-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CN=C(N=C1N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CN=C(N=C1N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















